N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a 4-ethylphenyl group via an ethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 4-ethylphenylacetic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an amine, such as cyclopentylamine, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification by recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)cyclopentanecarboxamide
- N-(4-methoxyphenyl)cyclopentanecarboxamide
- N-(4-iodophenyl)cyclopentanecarboxamide
Uniqueness
N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the ethyl linkage between the phenyl and cyclopentanecarboxamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-13-8-10-14(11-9-13)12(2)17-16(18)15-6-4-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZHPCOKDKRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199050 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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